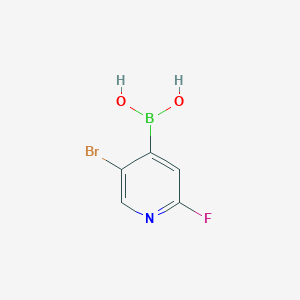
(5-Bromo-2-fluoropyridin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-2-fluoropyridin-4-yl)boronic acid is a versatile organoboron compound that has garnered significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a fluorinated pyridine ring, which makes it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2-fluoropyridin-4-yl)boronic acid typically involves the halogenation of pyridine derivatives followed by the introduction of boronic acid functionality. One common method is the direct halogenation of 2-fluoropyridine to introduce the bromo group at the 5-position, followed by a subsequent boronic acid formation reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using bromine and fluorine sources under controlled conditions. The boronic acid group can be introduced using reagents such as boronic acids or boron trifluoride in the presence of suitable catalysts.
Chemical Reactions Analysis
Types of Reactions: (5-Bromo-2-fluoropyridin-4-yl)boronic acid is known to undergo various types of chemical reactions, including Suzuki-Miyaura cross-coupling, oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: This reaction typically involves the use of palladium catalysts and a base, such as sodium carbonate or potassium phosphate, in the presence of an aryl halide.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents may include lithium aluminum hydride or sodium borohydride.
Substitution Reactions: These reactions often require nucleophiles such as amines or alcohols, and may be carried out under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include biaryl compounds, oxidized or reduced derivatives, and substituted pyridines, which are valuable intermediates in organic synthesis.
Scientific Research Applications
(5-Bromo-2-fluoropyridin-4-yl)boronic acid is widely used in scientific research due to its utility in organic synthesis and its role as a building block for more complex molecules. Its applications include:
Chemistry: It is extensively used in cross-coupling reactions to synthesize biaryl compounds, which are important in the development of pharmaceuticals and materials science.
Biology: The compound can be used to modify biological molecules, such as proteins and nucleic acids, for research purposes.
Medicine: It serves as a precursor in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which (5-Bromo-2-fluoropyridin-4-yl)boronic acid exerts its effects primarily involves its participation in cross-coupling reactions. In the Suzuki-Miyaura reaction, for example, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by the coupling with an aryl halide to form a biaryl compound. The molecular targets and pathways involved are typically the carbon-carbon bond-forming processes.
Comparison with Similar Compounds
(5-Bromo-2-fluoropyridin-4-yl)boronic acid is unique due to its combination of bromo and fluoro substituents on the pyridine ring, which enhances its reactivity and selectivity in cross-coupling reactions. Similar compounds include:
2-Bromo-5-fluoropyridine-4-boronic acid: Similar reactivity but without the boronic acid group.
2-Bromo-5-fluoropyridine: Lacks the boronic acid functionality.
5-Bromo-2-fluoropyridine-4-ol: Contains a hydroxyl group instead of boronic acid.
These compounds differ in their reactivity and the types of reactions they can undergo, making this compound particularly valuable in organic synthesis.
Properties
IUPAC Name |
(5-bromo-2-fluoropyridin-4-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BBrFNO2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2,10-11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGTTXYOGWRRDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1Br)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BBrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 7-chloro-5H-imidazo[2,1-b][1,3]oxazine-3-carboxylate](/img/structure/B8046956.png)
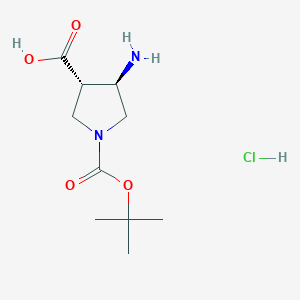
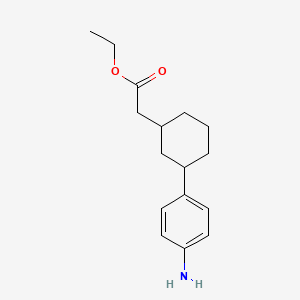
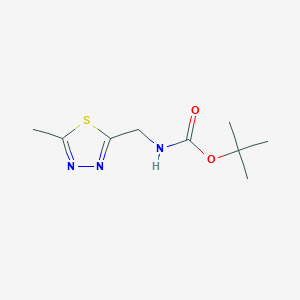
![6-(Chloromethyl)imidazo[2,1-b]thiazole hydrochloride](/img/structure/B8046989.png)
![3-Bromo-7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B8046991.png)
![Methyl 2-(benzo[d]isoxazol-5-yl)acetate](/img/structure/B8046994.png)
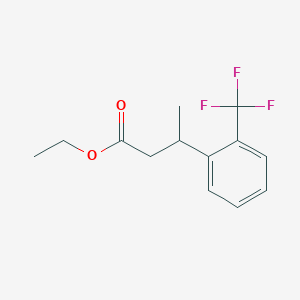
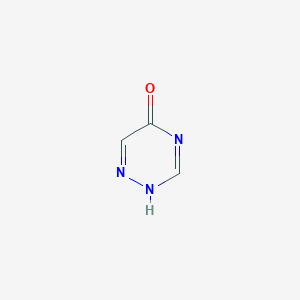
![1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B8047020.png)
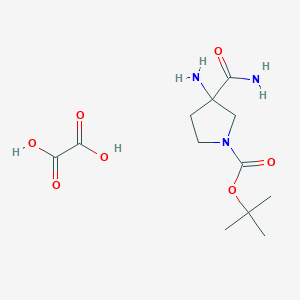
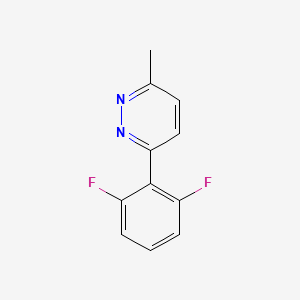
![4-tert-Butyl 2-methyl 6,7-dihydropyrazolo[1,5-a]pyrimidine-2,4(5H)-dicarboxylate](/img/structure/B8047059.png)
![tert-Butyl 7,8-dihydro-4H-thiazolo[4,5-d]azepine-6(5H)-carboxylate](/img/structure/B8047067.png)
